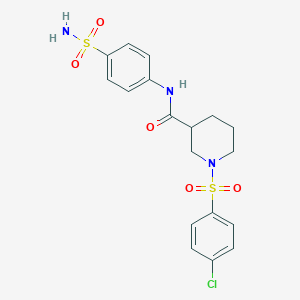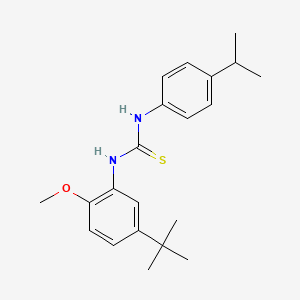
1-(4-chlorophenyl)sulfonyl-N-(4-sulfamoylphenyl)piperidine-3-carboxamide
概要
説明
1-(4-chlorophenyl)sulfonyl-N-(4-sulfamoylphenyl)piperidine-3-carboxamide is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperidine ring, a sulfonamide group, and a chlorophenyl group.
作用機序
Target of Action
The primary target of N-[4-(aminosulfonyl)phenyl]-1-[(4-chlorophenyl)sulfonyl]-3-piperidinecarboxamide is Carbonic Anhydrase 2 . This enzyme plays a crucial role in maintaining the balance of carbon dioxide and bicarbonate in the body, which is essential for many biological processes.
Mode of Action
The compound interacts with its target, Carbonic Anhydrase 2, by binding to the active site of the enzyme
生化学分析
Biochemical Properties
N-[4-(aminosulfonyl)phenyl]-1-[(4-chlorophenyl)sulfonyl]-3-piperidinecarboxamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with carbonic anhydrase, an enzyme that catalyzes the conversion of carbon dioxide and water to bicarbonate and protons. This interaction is significant because it can influence various physiological processes, including respiration and acid-base balance . Additionally, the compound’s sulfonamide group allows it to act as an inhibitor for certain enzymes, potentially affecting metabolic pathways and cellular functions .
Cellular Effects
The effects of N-[4-(aminosulfonyl)phenyl]-1-[(4-chlorophenyl)sulfonyl]-3-piperidinecarboxamide on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can inhibit the activity of carbonic anhydrase, leading to altered pH levels within cells, which can affect various cellular processes . Furthermore, its interaction with proteins involved in cell signaling can lead to changes in gene expression, impacting cell growth, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, N-[4-(aminosulfonyl)phenyl]-1-[(4-chlorophenyl)sulfonyl]-3-piperidinecarboxamide exerts its effects through several mechanisms. It binds to the active site of carbonic anhydrase, inhibiting its activity and thus affecting the enzyme’s role in maintaining acid-base balance . Additionally, the compound’s sulfonamide group can form hydrogen bonds with amino acid residues in the enzyme’s active site, further stabilizing the inhibitor-enzyme complex . This inhibition can lead to downstream effects on cellular metabolism and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-[4-(aminosulfonyl)phenyl]-1-[(4-chlorophenyl)sulfonyl]-3-piperidinecarboxamide change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to reduced efficacy . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained inhibition of carbonic anhydrase activity, resulting in prolonged alterations in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of N-[4-(aminosulfonyl)phenyl]-1-[(4-chlorophenyl)sulfonyl]-3-piperidinecarboxamide vary with different dosages in animal models. At lower doses, the compound effectively inhibits carbonic anhydrase without causing significant adverse effects . At higher doses, toxic effects such as metabolic acidosis and electrolyte imbalances have been observed . These threshold effects highlight the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
N-[4-(aminosulfonyl)phenyl]-1-[(4-chlorophenyl)sulfonyl]-3-piperidinecarboxamide is involved in several metabolic pathways. It primarily interacts with enzymes involved in the metabolism of sulfonamides, leading to the formation of various metabolites . These interactions can affect metabolic flux and alter metabolite levels within cells . The compound’s inhibition of carbonic anhydrase also impacts the bicarbonate buffering system, influencing overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of N-[4-(aminosulfonyl)phenyl]-1-[(4-chlorophenyl)sulfonyl]-3-piperidinecarboxamide within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via active transport mechanisms, allowing it to accumulate in specific tissues . Its distribution is influenced by factors such as tissue perfusion and the presence of binding proteins that facilitate its localization .
Subcellular Localization
N-[4-(aminosulfonyl)phenyl]-1-[(4-chlorophenyl)sulfonyl]-3-piperidinecarboxamide exhibits specific subcellular localization patterns. It is primarily localized in the cytoplasm, where it interacts with carbonic anhydrase and other target proteins . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments . This subcellular distribution is crucial for its activity and function within cells.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorophenyl)sulfonyl-N-(4-sulfamoylphenyl)piperidine-3-carboxamide typically involves multiple steps. One common method includes the reaction of 4-chlorobenzenesulfonyl chloride with 4-aminobenzenesulfonamide in the presence of a base such as triethylamine. This reaction forms an intermediate, which is then reacted with 3-piperidinecarboxylic acid to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product.
化学反応の分析
Types of Reactions
1-(4-chlorophenyl)sulfonyl-N-(4-sulfamoylphenyl)piperidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
1-(4-chlorophenyl)sulfonyl-N-(4-sulfamoylphenyl)piperidine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory diseases and cancer.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
類似化合物との比較
Similar Compounds
- N-[4-(aminosulfonyl)phenyl]-1-[(4-bromophenyl)sulfonyl]-3-piperidinecarboxamide
- N-[4-(aminosulfonyl)phenyl]-1-[(4-fluorophenyl)sulfonyl]-3-piperidinecarboxamide
- N-[4-(aminosulfonyl)phenyl]-1-[(4-methylphenyl)sulfonyl]-3-piperidinecarboxamide
Uniqueness
1-(4-chlorophenyl)sulfonyl-N-(4-sulfamoylphenyl)piperidine-3-carboxamide is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. This compound exhibits higher potency and selectivity in enzyme inhibition compared to its analogs with different substituents on the phenyl ring.
特性
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-N-(4-sulfamoylphenyl)piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O5S2/c19-14-3-7-17(8-4-14)29(26,27)22-11-1-2-13(12-22)18(23)21-15-5-9-16(10-6-15)28(20,24)25/h3-10,13H,1-2,11-12H2,(H,21,23)(H2,20,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUMSMKLXLLKSEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)Cl)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{[(4-ACETYLANILINO)CARBONYL]AMINO}BENZOIC ACID](/img/structure/B4113410.png)
![1-(3,4-Dimethoxyphenyl)-3-[1-(3,4-dimethoxyphenyl)ethyl]urea](/img/structure/B4113411.png)
![methyl 5-{[(5-bromo-2-thienyl)sulfonyl]amino}-2-chlorobenzoate](/img/structure/B4113418.png)
![Methyl 5-[[1,4-bis(benzenesulfonyl)piperazine-2-carbonyl]amino]-2-chlorobenzoate](/img/structure/B4113421.png)

![2-[4-(butan-2-yl)phenoxy]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B4113436.png)
![2-({N-[(4-ethoxyphenyl)sulfonyl]-N-phenylglycyl}amino)-N-(2-methoxyethyl)benzamide](/img/structure/B4113442.png)
![1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-(2,5-dimethoxyphenyl)urea](/img/structure/B4113460.png)
![N~1~-(2,3-dichlorophenyl)-N~2~-(4-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4113465.png)
![ethyl 4-[(3,5-dichloro-4-propoxybenzoyl)amino]benzoate](/img/structure/B4113470.png)
![N-(3,4-dichlorobenzyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]thiourea](/img/structure/B4113478.png)
![7-bromo-1-(3,4-dimethoxyphenyl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4113479.png)
![N-(2,4-dimethoxyphenyl)-2-{5-[(2-naphthyloxy)methyl]-2-furoyl}hydrazinecarbothioamide](/img/structure/B4113481.png)
![2-[[5-(benzylsulfanylmethyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4113482.png)
